molecular formula C12H9N5OS2 B13118029 N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide CAS No. 332351-17-4

N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide

Cat. No.: B13118029
CAS No.: 332351-17-4
M. Wt: 303.4 g/mol
InChI Key: LSWLFMHIQONMRE-UHFFFAOYSA-N
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Description

N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide is a synthetic small molecule featuring a bithiazole core (two thiazole rings connected at the 4,4' positions). The 2' position of one thiazole is substituted with an amino group, while the adjacent thiazole’s 2-position is linked to a 4-pyridinecarboxamide moiety. Its biological relevance likely relates to kinase or matrix metalloproteinase (MMP) inhibition, as inferred from structurally similar compounds in the evidence .

Properties

CAS No.

332351-17-4

Molecular Formula

C12H9N5OS2

Molecular Weight

303.4 g/mol

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C12H9N5OS2/c13-11-15-8(5-19-11)9-6-20-12(16-9)17-10(18)7-1-3-14-4-2-7/h1-6H,(H2,13,15)(H,16,17,18)

InChI Key

LSWLFMHIQONMRE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=NC(=CS2)C3=CSC(=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide typically involves multi-step organic reactionsThe final step involves coupling the bithiazole derivative with 4-pyridinecarboxamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with cellular processes by interacting with DNA or proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Biological Activity Synthesis Yield/Purity
N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide Bithiazole 2'-Amino, 2-4-pyridinecarboxamide Putative kinase/MMP inhibition Not reported
N-(2′-Cyano-[4,4′-bipyridin]-2-yl)cyclopropanecarboxamide (Compound 25) Bipyridine 2′-Cyano, 2-cyclopropanecarboxamide GSK-3β inhibition (anti-neuroinflammatory) 71% yield, 100% purity
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Single thiazole 4-Methyl, 5-carboxamide Antiproliferative activity Variable yields (not specified)
N-(2-((2-Methoxyphenyl)amino)-4’-methyl-[4,5’-bithiazol]-2’-yl)acetamide Bithiazole 2-Methoxyphenylamino, 4’-methyl, 2’-acetamide proMMP-9 inhibition, anti-migration Not reported

Key Observations:

Core Rigidity and Binding Affinity : The bithiazole core in the target compound and ’s analog provides greater conformational rigidity compared to single thiazole () or bipyridine () systems. This rigidity may enhance target binding through reduced entropy loss .

Substituent Impact: The 2'-amino group in the target compound likely facilitates hydrogen bonding with enzymatic active sites, contrasting with the electron-withdrawing cyano group in Compound 25, which may reduce polar interactions . The 4-pyridinecarboxamide substituent may improve solubility and π-stacking interactions compared to cyclopropanecarboxamide (Compound 25) or acetamide () groups .

Biological Specificity : ’s bithiazole analog inhibits proMMP-9 and cell migration, suggesting that the target compound’s pyridinecarboxamide group could modulate selectivity toward other MMP isoforms or kinases .

Biological Activity

N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of antibacterial properties and its structural analogs. This article provides an overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a bithiazole moiety linked to a pyridinecarboxamide. The synthesis typically involves the condensation of appropriate thiourea derivatives with pyridine carboxylic acids under controlled conditions.

Synthesis Example

A common synthetic route involves:

  • Condensation Reaction : Reacting 2-amino-4-phenylthiazole with a suitable pyridine derivative.
  • Reflux Conditions : The reaction mixture is often subjected to reflux in solvents like dioxane or ethanol to facilitate the formation of the desired amide.

Antibacterial Properties

Research indicates that derivatives of thiazole compounds, including those similar to this compound, exhibit significant antibacterial activity against pathogens such as Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentrations (MIC) : Studies have reported sub-micromolar MIC values for some thiazole derivatives against M. tuberculosis, indicating potent antibacterial effects .
  • Selectivity : Certain analogs demonstrate selectivity for mycobacterial species over mammalian cells, which is crucial for minimizing cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the thiazole and pyridine rings can significantly influence biological activity:

  • C-2 Position : Various lipophilic substitutions at this position have been explored; compounds with larger hydrophobic groups tend to exhibit enhanced activity.
  • C-4 Position : The presence of a pyridyl group at this position has been identified as essential for maintaining antibacterial potency .

Case Studies

  • Case Study on Anti-tubercular Activity :
    • A series of thiazole derivatives were synthesized and tested against M. tuberculosis. Compounds with a 2-pyridyl substituent at the C-4 position consistently showed higher activity compared to other substitutions.
    • Notably, one analog demonstrated an SI (selectivity index) of 26, highlighting its potential as a therapeutic agent .
  • Urease Inhibition :
    • Several derivatives were evaluated for their ability to inhibit urease, an enzyme critical for the survival of Helicobacter pylori. Compounds derived from the thiazole framework displayed promising urease inhibition with IC50 values lower than standard inhibitors .

Data Summary

Compound NameActivity TypeMIC (µM)Selectivity IndexReference
Thiazole AAnti-tubercular<0.526
Thiazole BUrease Inhibition2.0Not specified
Thiazole CGeneral Antibacterial<1Not specified

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